(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
Description
This compound is a substituted acrylamide derivative featuring a benzo[d]thiazole core with methoxy and methyl substituents, a 4-nitrophenyl group, and a pyridin-2-ylmethyl moiety. Its structure combines electron-withdrawing (4-nitrophenyl) and electron-donating (methoxy) groups, which may influence its electronic properties and biological activity.
Properties
IUPAC Name |
(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-16-6-12-20(32-2)22-23(16)33-24(26-22)27(15-18-5-3-4-14-25-18)21(29)13-9-17-7-10-19(11-8-17)28(30)31/h3-14H,15H2,1-2H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZVNAEGLFING-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic compound belonging to the acrylamide class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 460.5 g/mol. The structure features a benzo[d]thiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O4S |
| Molecular Weight | 460.5 g/mol |
| CAS Number | 899736-12-0 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The acrylamide functional group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is particularly relevant in cancer therapy, where the modulation of enzyme activity can lead to apoptosis in malignant cells.
Anticancer Properties
Research has shown that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of benzo[d]thiazole can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins such as Bcl-2 and caspases .
A notable study reported that a similar compound exhibited an IC50 value below that of doxorubicin against A431 and Jurkat cell lines, indicating potent cytotoxic activity . The structure–activity relationship (SAR) analysis suggested that specific substitutions on the phenyl ring enhance cytotoxicity, underscoring the importance of structural modifications in developing effective anticancer agents.
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Thiazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . The presence of electron-withdrawing groups such as nitro groups in the structure may enhance the antimicrobial efficacy by increasing the compound's lipophilicity and cell membrane permeability.
Case Studies
- Anticancer Efficacy : In a comparative study involving several thiazole derivatives, it was found that compounds with similar structural features to this compound displayed significant inhibition of tumor growth in xenograft models . The study highlighted the potential for these compounds as lead candidates in cancer therapy.
- Antimicrobial Screening : A recent investigation assessed the antimicrobial activity of various benzo[d]thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Benzimidazole derivatives (e.g., 7h) exhibit antioxidant activity due to phenolic substituents, which are absent in the target compound .
Substituent Effects: The 4-nitrophenyl group in the target compound and compound 5012 may enhance electron-deficient character, favoring interactions with hydrophobic pockets in enzymes .
Stereochemical Considerations :
- The (E)-configuration in acrylamide derivatives is critical for maintaining planar geometry, as seen in both the target compound and 5012. This configuration optimizes interactions with biological targets like tubulin or kinases .
Research Findings and Limitations
- Antiproliferative Activity : Benzimidazole acrylamides (e.g., 7h) show IC₅₀ values in the micromolar range against cancer cells, but the target compound’s benzo[d]thiazole core may alter potency .
- Data Gaps: No direct biological data for the target compound are available in the provided evidence. Comparisons rely on structural inference and reported activities of analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
